

# An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid

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## Compound of Interest

**Compound Name:** 2-Morpholin-4-ylmethylbenzoic acid

**Cat. No.:** B1588533

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Morpholin-4-ylmethylbenzoic acid**, registered under CAS number 868543-19-5, is a unique organic molecule that integrates two key pharmacophores: the benzoic acid moiety and the morpholine ring. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and a discussion of its potential, though currently undocumented, biological significance. As a molecule not extensively profiled in publicly accessible scientific literature, this document aims to provide foundational knowledge and theoretical frameworks to inspire and guide future research endeavors.

## Core Molecular Characteristics

**2-Morpholin-4-ylmethylbenzoic acid** is a bifunctional molecule with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. The structure features a benzoic acid core where the ortho position is substituted with a morpholinomethyl group.

## Physicochemical Properties

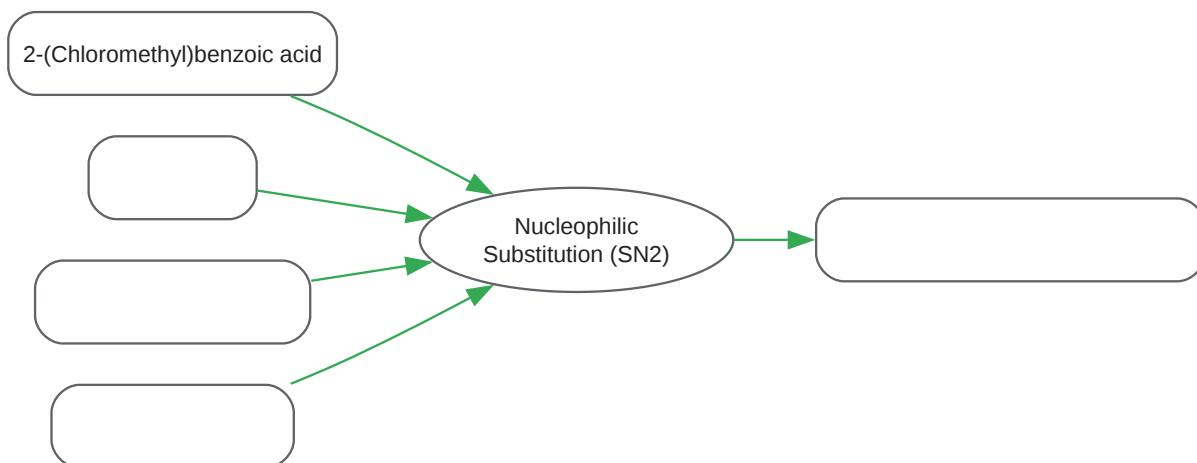
A summary of the key physicochemical properties for **2-Morpholin-4-ylmethylbenzoic acid** is presented in the table below. These values are critical for understanding the compound's

behavior in various experimental settings, from reaction conditions to formulation and in vitro assays.

Property	Value	Source
CAS Number	868543-19-5	Multiple Chemical Suppliers
Molecular Formula	C12H15NO3	Multiple Chemical Suppliers
Molecular Weight	221.25 g/mol	Multiple Chemical Suppliers
Density	1.233 g/cm <sup>3</sup>	Chemical Supplier Data
Boiling Point	360.685°C at 760 mmHg	Chemical Supplier Data
Flash Point	171.936°C	Chemical Supplier Data

## Structural Representation

The chemical structure of **2-Morpholin-4-ylmethylbenzoic acid** is depicted below. The presence of both a carboxylic acid group (a potential hydrogen bond donor and acceptor) and a tertiary amine within the morpholine ring (a hydrogen bond acceptor and a basic center) suggests the potential for a range of intermolecular interactions.



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Caption: Workflow for Synthesis via Nucleophilic Substitution.

### Causality Behind Experimental Choices:

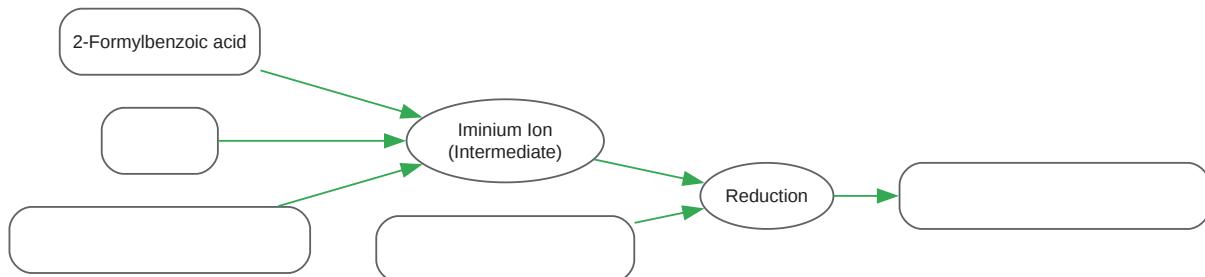
- Nucleophile: Morpholine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.
- Substrate: 2-(Chloromethyl)benzoic acid is the electrophile. The chloro- group is a good leaving group, facilitating the SN2 reaction.
- Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.
- Base: A weak, non-nucleophilic base such as potassium carbonate or triethylamine is essential to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product.

### Step-by-Step Experimental Protocol:

- To a solution of 2-(chloromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (2.5 eq).
- Morpholine (1.2 eq) is added dropwise to the stirred suspension at room temperature.
- The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between water and ethyl acetate. The aqueous layer is acidified to pH 4-5 with 1M HCl, leading to the precipitation of the product.
- The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield **2-Morpholin-4-ylmethylbenzoic acid**.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Synthetic Route 2: Reductive Amination

An alternative strategy involves the reductive amination of 2-formylbenzoic acid with morpholine. This is a robust and widely used method for the formation of C-N bonds.



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Caption: Workflow for Synthesis via Reductive Amination.

Causality Behind Experimental Choices:

- **Carbonyl Source:** 2-Formylbenzoic acid provides the electrophilic carbonyl carbon for the initial reaction with the amine.
- **Amine Source:** Morpholine acts as the nucleophile, attacking the carbonyl carbon to form an intermediate iminium ion.
- **Reducing Agent:** A mild reducing agent such as sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or sodium borohydride ( $\text{NaBH}_4$ ) is used to selectively reduce the iminium ion to the corresponding amine without reducing the carboxylic acid.  $\text{NaBH}(\text{OAc})_3$  is often preferred as it is less basic and can be used in a one-pot procedure.

Step-by-Step Experimental Protocol:

- 2-Formylbenzoic acid (1.0 eq) and morpholine (1.1 eq) are dissolved in dichloromethane (15 mL/mmol).

- The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
- Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
- The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.
- Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure **2-Morpholin-4-ylmethylbenzoic acid**.

## Biological Activity and Potential Applications

As of the date of this guide, there is no specific published research detailing the biological activity or pharmacological applications of **2-Morpholin-4-ylmethylbenzoic acid**. However, the constituent pharmacophores, the morpholine ring and the benzoic acid scaffold, are prevalent in a vast number of biologically active compounds. This allows for a reasoned extrapolation of its potential therapeutic relevance.

## The Role of the Morpholine Moiety

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

- Improved Pharmacokinetics: The morpholine group often enhances aqueous solubility and can improve metabolic stability, leading to better oral bioavailability and a more favorable pharmacokinetic profile.
- Receptor Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. The basic nitrogen can also participate in ionic interactions.

- **Diverse Biological Activities:** Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and CNS-related effects. For instance, derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.

## The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are also a cornerstone in drug design, known for a variety of biological activities:

- **Anticancer Potential:** Numerous synthetic benzoic acid derivatives have been explored for their anticancer properties, acting through various mechanisms including the induction of apoptosis.
- **Anti-inflammatory Effects:** The structural similarity to salicylic acid, the active metabolite of aspirin, suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes.

## Postulated Therapeutic Applications

Given the combination of these two pharmacologically significant moieties, **2-Morpholin-4-ylmethylbenzoic acid** could be a valuable candidate for screening in several therapeutic areas:

- **Oncology:** The compound could be investigated for antiproliferative activity against various cancer cell lines.
- **Inflammation and Pain:** Its potential as an anti-inflammatory agent warrants investigation in relevant *in vitro* and *in vivo* models.
- **Neuropharmacology:** The presence of the morpholine ring, which is found in several CNS-active drugs, suggests that it could be explored for activity on neurological targets.

It must be emphasized that these are hypothetical applications based on structural analogy. Rigorous experimental validation is required to ascertain any actual biological activity.

## Future Directions and Conclusion

**2-Morpholin-4-ylmethylbenzoic acid** represents an under-explored area of chemical space. This guide provides a foundational understanding of its chemical nature and plausible synthetic routes. The key takeaway for researchers and drug development professionals is the significant, yet untapped, potential of this molecule.

Future research should focus on:

- Definitive Synthesis and Characterization: The synthesis of **2-Morpholin-4-ylmethylbenzoic acid** via the proposed routes should be carried out, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).
- Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines, inflammatory markers, and CNS targets would be a logical next step.
- Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues would be crucial for optimizing potency and selectivity.

In conclusion, while the current body of knowledge on **2-Morpholin-4-ylmethylbenzoic acid** is limited, its structural features strongly suggest that it is a compound of interest for further investigation in the field of medicinal chemistry and drug discovery.

## References

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